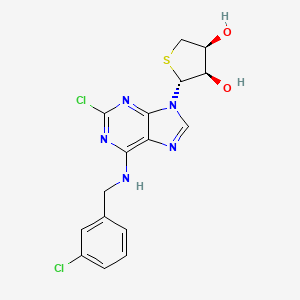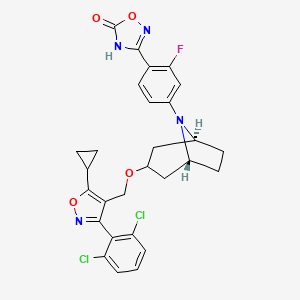
Nedometinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of nedometinib involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the drug is dissolved in 50 μL of DMSO, resulting in a mother liquor concentration of 40 mg/mL . The compound is then subjected to various reaction conditions to achieve the desired purity and efficacy. Industrial production methods for this compound are not extensively documented, but the compound is available in various quantities for research purposes .
Chemical Reactions Analysis
Nedometinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction could result in various reduced derivatives .
Scientific Research Applications
Nedometinib has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the MEK1 pathway and its role in various chemical processes.
Biology: The compound is utilized to investigate the biological mechanisms underlying neurofibromatosis and other related conditions.
Medicine: this compound has shown promise in treating cutaneous neurofibromas and other skin-related conditions.
Industry: The compound’s antineoplastic properties make it valuable for developing new therapeutic agents and treatments for various cancers
Mechanism of Action
Nedometinib exerts its effects by inhibiting MEK1, a key enzyme in the MAPK/ERK signaling pathway. This inhibition leads to a decrease in the phosphorylation of ERK, which in turn reduces cell proliferation and induces apoptosis in malignant cells . The compound’s molecular targets include MEK1 and other components of the MAPK/ERK pathway, making it a potent inhibitor of tumor growth and progression .
Comparison with Similar Compounds
Nedometinib is unique in its specificity for MEK1 and its ability to inhibit the MAPK/ERK pathway. Similar compounds include:
Selumetinib: Another MEK inhibitor used for treating neurofibromatosis type 1.
Trametinib: A MEK inhibitor used in combination with other drugs for treating melanoma.
Cobimetinib: Often used in combination with vemurafenib for treating BRAF-mutant melanoma.
Compared to these compounds, this compound offers unique advantages in terms of its topical application and reduced systemic toxicity, making it a promising candidate for further research and development .
Properties
CAS No. |
2252314-46-6 |
|---|---|
Molecular Formula |
C17H16FIN4O3 |
Molecular Weight |
470.24 g/mol |
IUPAC Name |
2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16FIN4O3/c1-23-15-11(3-2-6-20-15)14(17(25)22-26-8-7-24)16(23)21-13-5-4-10(19)9-12(13)18/h2-6,9,21,24H,7-8H2,1H3,(H,22,25) |
InChI Key |
SENAOZROGSYRTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=C1NC3=C(C=C(C=C3)I)F)C(=O)NOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(4-hydroxy-3,5-dimethylphenyl)methylamino]-5-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carboxamide](/img/structure/B10860890.png)

![6-fluoro-9-methylpyrido[3,4-b]indole](/img/structure/B10860901.png)



